Cas no 188792-67-8 (1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid)

1-[(tert-Butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid is a protected piperidine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable for stepwise synthesis. The 4-ethyl substitution enhances steric and electronic properties, influencing reactivity and selectivity in downstream transformations. This compound serves as a versatile intermediate for constructing complex molecules, particularly in peptidomimetics and bioactive scaffolds. Its carboxylic acid functionality further enables coupling reactions, facilitating the incorporation of the piperidine moiety into larger structures. The product is characterized by high purity and consistent performance in synthetic applications.
1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid structure
188792-67-8 structure
Product Name:1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid
CAS No:188792-67-8
MF:C13H23NO4
MW:257.3260242939
MDL:MFCD08062529
CID:66352
PubChem ID:22169097
Update Time:2025-06-14

1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
    • 1-Boc-4-ethyl-4-piperidine carboxylic Acid
    • 4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-tert-Butoxycarbonyl-4-ethylisonipecotic acid
    • 1-Boc-4-ethylpiperidine-4-carboxylic acid
    • 1-tert-butoxycarbonyl-4-ethyl-isonipecotic acid
    • 1-(tert-butoxy-oxomethyl)-4-ethyl-4-piperidinecarboxylic acid
    • 1,4-Piperidinedicarboxylic acid, 4-ethyl-, 1-(1,1-dimethylethyl) ester
    • 1-Boc-4-ethyl-4-piperidinecarboxylic acid
    • 1-Boc-4-ethyl-4-piperidinecarboxylicacid
    • 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid
    • PubChem16875
    • Jsp003873
    • JEDALECUOKHQDK-UHFFFAOYSA-N
    • PB14534
    • TRA0049288
    • SY002330
    • AB0023079
    • W4070
    • 1-tert-Butoxyc
    • 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylicacid
    • A4170
    • DS-1727
    • 1-tert-butoxycarbonyl-4-ethyl-piperidine-4-carboxylic acid;1-Boc-4-ethyl-4-piperidinecarboxylic Acid
    • MFCD08062529
    • CS-W003463
    • 188792-67-8
    • SCHEMBL965651
    • FT-0722829
    • DTXSID30623145
    • 4-ethyl-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
    • AKOS005174376
    • EN300-68598
    • A813263
    • AC-2627
    • ALBB-013967
    • DB-027370
    • MDL: MFCD08062529
    • Inchi: 1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
    • InChI Key: JEDALECUOKHQDK-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(=O)O)(CC)CC1)=O

Computed Properties

  • Exact Mass: 257.16300
  • Monoisotopic Mass: 257.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • PSA: 66.84000
  • LogP: 2.43620

1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid Security Information

  • HazardClass:IRRITANT

1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid Production Method

1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid Related Literature

Additional information on 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid

Comprehensive Overview of 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8)

1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a piperidine core modified with an ethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for drug discovery and peptide chemistry. Its molecular structure combines both lipophilic (ethyl) and acid-functionalized properties, enabling applications in targeted molecular design.

In recent years, the demand for Boc-protected intermediates like CAS 188792-67-8 has surged due to their role in developing protease inhibitors and central nervous system (CNS) therapeutics. Researchers frequently search for "Boc-4-ethylpiperidine-4-carboxylic acid synthesis" or "CAS 188792-67-8 applications in drug development," reflecting its relevance in modern medicinal chemistry. The compound’s stability under acidic conditions and compatibility with solid-phase peptide synthesis (SPPS) further enhance its utility.

From a synthetic perspective, 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid is synthesized via multi-step organic reactions, often involving N-Boc protection of 4-ethylpiperidine followed by carboxylation. Its carboxylic acid moiety allows for further derivatization, such as amide coupling or esterification, which aligns with trends in "fragment-based drug design" and "scaffold hopping." These methodologies are critical for optimizing bioavailability and selectivity in lead compounds.

Analytical characterization of CAS 188792-67-8 typically employs NMR spectroscopy, HPLC, and mass spectrometry to confirm purity and structural integrity. The compound’s logP and pKa values are frequently discussed in forums focusing on "ADME prediction tools," as its balanced hydrophilicity/lipophilicity profile aids in pharmacokinetic modeling. Such data is invaluable for researchers exploring "blood-brain barrier permeability" in neuropharmacology.

Beyond pharmaceuticals, 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid finds niche applications in material science, particularly in designing pH-responsive polymers. Its dual functional groups enable incorporation into smart coatings or drug delivery systems, topics trending under "stimuli-responsive biomaterials." This interdisciplinary appeal underscores the compound’s adaptability across scientific domains.

Regulatory and safety profiles of CAS 188792-67-8 emphasize non-hazardous handling, with SDS data highlighting standard precautions for laboratory use. Queries like "Boc-piperidine derivatives safety" often arise among industrial chemists, reinforcing the need for transparent technical documentation. The compound’s compliance with REACH and FDA guidelines for intermediates further supports its commercial viability.

In summary, 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8) represents a critical building block in contemporary chemistry. Its synergy with cutting-edge research areas—from "AI-driven molecular docking" to "green chemistry optimization"—positions it as a staple in both academic and industrial settings. Future innovations may expand its role in bioconjugation and catalysis, sustaining its prominence in scientific literature.

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